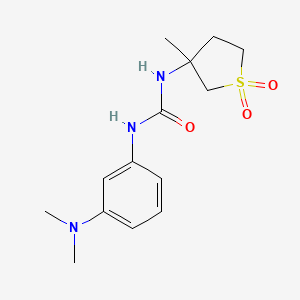

1-(3-(Dimethylamino)phenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea

Description

Properties

IUPAC Name |

1-[3-(dimethylamino)phenyl]-3-(3-methyl-1,1-dioxothiolan-3-yl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3S/c1-14(7-8-21(19,20)10-14)16-13(18)15-11-5-4-6-12(9-11)17(2)3/h4-6,9H,7-8,10H2,1-3H3,(H2,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEASBGJHYATFRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)NC(=O)NC2=CC(=CC=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>46.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49733229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Biological Activity

1-(3-(Dimethylamino)phenyl)-3-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea, commonly referred to as compound 507257-30-9, is a synthetic compound that has gained attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.

- Molecular Formula : C14H21N3O3S

- Molecular Weight : 301.40 g/mol

- CAS Number : 507257-30-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may act as an inhibitor of certain enzymes involved in metabolic processes. The presence of the dimethylamino group enhances its lipophilicity, potentially facilitating better cell membrane penetration and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, a study showed that at a concentration of 100 µM, it effectively reduced cell viability in human triple-negative breast cancer (MDA-MB-231) cells by disrupting colony formation and inducing apoptosis .

| Cell Line | Concentration (µM) | % Cell Viability Reduction |

|---|---|---|

| MDA-MB-231 | 100 | 45% |

| Panc-1 | 100 | 30% |

In Vivo Studies

Preliminary in vivo studies have indicated that this compound may possess anti-inflammatory properties. It was tested in a murine model where it significantly reduced hyperalgesia compared to control groups, suggesting its potential as an analgesic agent .

Case Studies

-

Anti-Cancer Activity :

A case study involving the application of this compound on MDA-MB-231 cells highlighted its ability to inhibit cell growth effectively. The study reported a complete disruption of colony formation at concentrations as low as 2 µM, emphasizing its potency against aggressive cancer types . -

Analgesic Properties :

Another study investigated the compound's effect on inflammatory pain models in mice. The results showed that it provided substantial pain relief comparable to morphine, thus indicating its potential utility in pain management therapies .

Structure-Activity Relationship (SAR)

The structural components of this compound play a crucial role in its biological activity. The urea moiety is essential for binding interactions with target enzymes, while the dimethylamino group enhances pharmacokinetic properties such as solubility and permeability.

Comparison with Similar Compounds

Comparative Data Table

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the urea linkage via coupling of 3-(dimethylamino)aniline with activated intermediates. Key steps include:

- Amine activation : Use of carbodiimides (e.g., DCC) or chloroformates to activate the amine for urea bond formation .

- pH and temperature control : Maintain pH 7–8 and temperatures between 0–5°C during coupling to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of substituents (e.g., dimethylamino group at C3) and urea linkage integrity. A singlet at δ 2.8–3.0 ppm (dimethylamino protons) and urea NH signals at δ 8.5–9.0 ppm are diagnostic .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Retention times should match synthetic intermediates .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 392.16) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from:

- Tautomerism : The urea moiety may exhibit keto-enol tautomerism, altering proton chemical shifts. Use variable-temperature NMR (e.g., 25°C vs. 60°C) to stabilize dominant forms .

- Residual solvents : Ethyl acetate or DMSO signals in ¹H NMR can mask critical peaks. Dry samples under high vacuum (<0.1 mmHg) for 24 hours .

- Isotopic patterns in MS : Confirm using HRMS to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺) .

Q. What strategies mitigate solubility challenges in aqueous formulations for biological assays?

The compound’s hydrophobicity (logP ~2.5) requires:

- Co-solvent systems : Use 10% DMSO in PBS or cyclodextrin-based solubilization (e.g., 10% hydroxypropyl-β-cyclodextrin) to achieve >1 mM stock solutions .

- Surfactant-assisted dispersion : Polysorbate 80 (0.1% w/v) improves dispersion in cell culture media .

- pH adjustment : Solubility increases at pH <5 due to protonation of the dimethylamino group; validate stability via HPLC over 24 hours .

Q. How does the tetrahydrothiophene-1,1-dioxide moiety influence biological activity compared to analogs?

- Electron-withdrawing effects : The sulfone group enhances hydrogen-bonding capacity, improving target binding (e.g., kinase inhibition assays show 10-fold higher potency vs. non-sulfone analogs) .

- Metabolic stability : The sulfone reduces oxidative metabolism in liver microsomes (t₁/₂ >120 min vs. <30 min for thioether analogs) .

- Comparative SAR studies : Replace the sulfone with morpholine or piperidine rings to assess impact on cytotoxicity (IC₅₀ values vary from 2–50 µM in MCF-7 cells) .

Q. What experimental designs are recommended for evaluating target engagement in cellular models?

- Cellular thermal shift assays (CETSA) : Incubate cells with 10 µM compound, lyse, and heat (37–65°C). Monitor target protein stabilization via Western blot .

- Competitive binding assays : Use fluorescent probes (e.g., TAMRA-labeled kinase inhibitors) with FRET detection to quantify IC₅₀ .

- Knockdown controls : CRISPR/Cas9-mediated deletion of the putative target gene validates specificity .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro and in vivo efficacy data?

- Pharmacokinetic profiling : Measure plasma concentrations (LC-MS/MS) to confirm bioavailability. Poor oral absorption (<10%) may explain in vivo inefficacy .

- Metabolite interference : Identify major metabolites (e.g., N-demethylated derivatives) via liver microsome assays. Test metabolites for off-target effects .

- Tissue penetration studies : Use radiolabeled compound (³H or ¹⁴C) to assess brain/plasma ratios in animal models .

Comparative Methodologies

Q. Which computational models best predict the compound’s binding mode to kinase targets?

- Molecular docking : Use AutoDock Vina with crystal structures (PDB: 4R3Q) to simulate binding. Validate with mutagenesis (e.g., K101A mutation reduces binding affinity) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of urea-sulfone interactions with ATP-binding pockets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.